molecular formula C10H9N3OS B038330 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-60-5

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one

Cat. No. B038330
CAS RN: 124954-60-5
M. Wt: 219.27 g/mol
InChI Key: SDKIHPVOGNAUAC-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one, also known as DHQZ, is a synthetic compound that has been studied for its potential use in various scientific research applications. DHQZ is a heterocyclic compound that contains a thiazole ring fused to a quinoline ring system. It has been shown to exhibit interesting biological properties, making it an attractive molecule for further investigation.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not well understood. However, it is thought to interact with biological molecules through hydrogen bonding and π-π interactions. 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to selectively bind to certain proteins and nucleic acids, suggesting that it may have a specific mode of action.
Biochemical and physiological effects:
2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to handle and synthesize. 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one also exhibits fluorescent properties, making it useful for imaging biological molecules. However, 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One area of interest is its potential use as a fluorescent probe for imaging biological molecules in vivo. Another area of interest is its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has also been studied for its potential use in the development of new materials, such as organic semiconductors. Further research is needed to fully understand the potential applications of 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one in these areas.

Synthesis Methods

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzaldehyde with 2-aminothiophenol in the presence of acetic acid and sulfuric acid to form the intermediate 2-amino-7,8-dihydrothiazolo[5,4-g]quinoline. This intermediate can then be oxidized to form 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one.

Scientific Research Applications

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting and imaging biological molecules. 2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to selectively bind to certain proteins and nucleic acids, allowing for their visualization under fluorescent microscopy.

properties

CAS RN

124954-60-5

Product Name

2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-amino-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one

InChI

InChI=1S/C10H9N3OS/c11-10-13-7-4-6-5(3-8(7)15-10)1-2-9(14)12-6/h3-4H,1-2H2,(H2,11,13)(H,12,14)

InChI Key

SDKIHPVOGNAUAC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=CC3=C(C=C21)SC(=N3)N

Canonical SMILES

C1CC(=O)NC2=CC3=C(C=C21)SC(=N3)N

synonyms

Thiazolo[5,4-g]quinolin-6(5H)-one, 2-amino-7,8-dihydro- (9CI)

Origin of Product

United States

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